molecular formula C18H17N7O2S B12395999 Carbonic anhydrase inhibitor 14

Carbonic anhydrase inhibitor 14

Cat. No.: B12395999
M. Wt: 395.4 g/mol
InChI Key: UJZBKARAXRSVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic anhydrase inhibitor 14 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors are used in various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .

Preparation Methods

The synthesis of carbonic anhydrase inhibitor 14 involves several steps. The synthetic routes typically include the reaction of sulfonamide derivatives with various reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Carbonic anhydrase inhibitor 14 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Carbonic anhydrase inhibitor 14 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of carbonic anhydrase inhibitor 14 involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this reaction, this compound reduces the production of bicarbonate and protons, leading to a decrease in the activity of the enzyme. This inhibition affects various physiological processes, including the regulation of pH and carbon dioxide levels in tissues .

Comparison with Similar Compounds

Carbonic anhydrase inhibitor 14 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the class of carbonic anhydrase inhibitors.

Properties

Molecular Formula

C18H17N7O2S

Molecular Weight

395.4 g/mol

IUPAC Name

4-[[6-amino-2-(4-methylphenyl)-5H-imidazo[1,2-b]pyrazol-7-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C18H17N7O2S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)16(17(19)24-25)23-22-13-6-8-14(9-7-13)28(20,26)27/h2-10,24H,19H2,1H3,(H2,20,26,27)

InChI Key

UJZBKARAXRSVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=N2)C(=C(N3)N)N=NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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